(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
Overview
Description
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a chemical compound synthesized from various substrates, including aromatic/heteroaromatic compounds, aldehydes, and tert-butyl or benzyl carbamate. This compound has significant applications in organic chemistry and pharmaceuticals.
Synthesis Analysis
The synthesis of N-Boc and N-Cbz protected α-branched amines, which are key components of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, can be achieved through a one-step catalytic process using Bismuth(III) triflate as an effective catalyst. This method offers advantages such as mild reaction conditions, low catalytic loading, easy removal of the N-protective group, and one-step synthesis under open-flask conditions (Jaratjaroonphong, Tuengpanya, & Ruengsangtongkul, 2015).
Molecular Structure Analysis
The molecular structure of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is characterized by its stereochemistry and the presence of N-Boc and N-Cbz protective groups. These groups play a crucial role in the compound's reactivity and stability.
Chemical Reactions and Properties
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate undergoes various chemical reactions, including aza-Henry reactions, which are crucial for synthesizing enantiomer-enriched orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural furyl-substituted Boc and Cbz protected amino acid esters (Kumaraswamy & Pitchaiah, 2011).
Scientific Research Applications
Peptide Synthesis
The preparation of urethane-protected amino acid N-carboxyanhydrides (UNCAs), including (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, is vital in peptide synthesis. These UNCAs are stable and can be stored for extended periods. They are used in peptide synthesis in both solid phase and solution due to their ability to generate no side products other than CO2 during condensation reactions (Fuller et al., 1996).
Enantiomer Separation
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate plays a role in the liquid chromatographic enantiomer separation of N-Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) alpha-amino acids and their esters. This separation is achieved on chiral stationary phases (CSPs) based on polysaccharide derivatives, which is crucial in stereochemical analysis and purification processes (Jin et al., 2009).
Synthesis of Biologically Active Substances
The compound is used in the stereoselective synthesis of biologically active substances. For instance, its reduction by Baker's yeast can lead to the formation of biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi et al., 1992).
Catalytic Reactions
In catalytic chemistry, (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is involved in Rh(III)-catalyzed C-H amidation, providing a method to access valuable N-Boc protected arylamines. This process is significant in the synthesis of complex organic molecules (Grohmann et al., 2013).
properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZRMHNXPKKND-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445549 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate | |
CAS RN |
58457-98-0 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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